molecular formula C21H26ClN3O2 B12271347 2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one

2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one

Cat. No.: B12271347
M. Wt: 387.9 g/mol
InChI Key: XPWWAOMBZNCWOR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one is a complex organic compound that features a combination of chlorophenoxy, pyridinyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropane to form 2-(4-chlorophenoxy)-2-methylpropane. This intermediate is then reacted with 4-(methyl(pyridin-2-yl)amino)piperidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C21H26ClN3O2/c1-21(2,27-18-9-7-16(22)8-10-18)20(26)25-14-11-17(12-15-25)24(3)19-6-4-5-13-23-19/h4-10,13,17H,11-12,14-15H2,1-3H3

InChI Key

XPWWAOMBZNCWOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)N(C)C2=CC=CC=N2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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